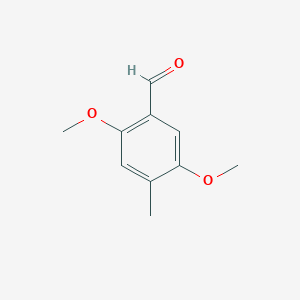

2,5-Dimethoxy-4-methylbenzaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethoxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSRTWLEJBIAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345130 | |

| Record name | 2,5-Dimethoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4925-88-6 | |

| Record name | 2,5-Dimethoxy-4-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004925886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxy-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238B3L4AUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dimethoxy-4-methylbenzaldehyde CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,5-Dimethoxy-4-methylbenzaldehyde, a key chemical intermediate. It covers its chemical identity, physical properties, synthesis protocols, safety information, and its role as a precursor in the synthesis of pharmacologically active compounds.

Registry and Chemical Identity

This compound is an aromatic aldehyde, notable as a precursor in the synthesis of various substituted phenethylamines. Its unique substitution pattern is crucial for the pharmacological properties of its derivatives.

| Identifier | Value | Reference |

| CAS Number | 4925-88-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-Methyl-2,5-dimethoxybenzaldehyde, 2,5-Dimethoxy-p-tolualdehyde | [3][5] |

| Molecular Weight | 180.20 g/mol | [3][4] |

| Exact Mass | 180.078644241 Da | [1][5] |

| InChIKey | LRSRTWLEJBIAIT-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | CC1=CC(=C(C=C1OC)C=O)OC | [3][5] |

Physicochemical Properties

The compound is typically a solid at room temperature with solubility in common organic solvents.

| Property | Value | Reference |

| Physical Form | Solid, Pale yellow or white crystals | [1] |

| Melting Point | 82-86 °C | [1] |

| Boiling Point | 111-116 °C at 0.9 mmHg | [6] |

| Density | 1.089 g/cm³ | [1] |

| Solubility | Soluble in dichloromethane (B109758), dimethyl sulfoxide, and methanol. Slightly soluble in water. | [1][7][8] |

| Refractive Index | 1.531 | [1] |

| XLogP3 | 1.7 | [1][5] |

Synthesis Protocols

The synthesis of this compound is most commonly achieved through electrophilic formylation of 2,5-dimethoxytoluene (B1361827). The Vilsmeyer-Haack and Gattermann reactions are well-documented methods.

Vilsmeyer-Haack Reaction

This is a widely used method for formylating electron-rich aromatic rings.

Methodology:

-

A Vilsmeyer reagent is prepared by reacting a substituted amide, such as N-methylformanilide, with phosphorus oxychloride (POCl₃).[1][9][10][11]

-

In a typical procedure, 8.5 mL of N-methylformanilide (0.068 mol) is mixed with 6.3 mL of phosphorus oxychloride (0.068 mol) and stirred at room temperature for approximately 40 minutes.[1][9][11]

-

To this mixture, 17.8 g of 2,5-dimethoxytoluene (0.117 mol) is introduced.[1][9][11]

-

The reaction mixture is then heated to 50-70 °C for several hours (e.g., 6 hours at 50°C).[1][9][11] An exothermic reaction may occur, evolving HCl gas.[10]

-

After cooling, the reaction is quenched by pouring it into a large volume of ice water or a 10% aqueous sodium acetate (B1210297) solution.[1][9][10][11]

-

The product is extracted with an organic solvent like diethyl ether.[1][9][11]

-

Purification can be achieved through extraction with an aqueous sodium bisulfite solution, followed by basification to precipitate the aldehyde.[1][9][11]

-

The resulting white crystals are collected by filtration. Reported yields are in the range of 67-89%.[1][9][11]

Gattermann Reaction

An alternative method involving formylation using hydrogen cyanide and a Lewis acid catalyst.

Methodology:

-

The compound was synthesized in 89.6% yield from 2,5-dimethoxytoluene, hydrogen cyanide (HCN), and aluminum chloride (AlCl₃).[6]

-

This is a standard Gattermann procedure, which introduces a formyl group onto the aromatic ring.[6]

-

The product is isolated and purified, yielding a solid with a melting point of 85-86 °C.[6]

Biological Significance and Applications

This compound is not typically used as a final drug product but serves as a critical building block for psychoactive substances and potential anticancer agents.

Precursor to Psychotomimetic Amphetamines

The primary and most well-documented use of this compound is in the synthesis of 2,5-dimethoxy-4-methylamphetamine (DOM or STP), a potent hallucinogen.

Experimental Workflow: Synthesis of DOM Intermediate

-

Condensation: this compound is condensed with nitroethane in the presence of a catalyst like ammonium (B1175870) acetate in glacial acetic acid.[10]

-

Reaction: The mixture is heated (e.g., on a water bath for 3 hours) to form 2,5-dimethoxy-4-methylphenyl-2-nitropropene.[10]

-

Workup: The solvent is removed under vacuum, and the residue is worked up by extraction with a solvent like dichloromethane (CH₂Cl₂).[10]

-

Purification: The organic phase is washed, dried, and concentrated to yield the nitropropene intermediate, which can then be reduced in a subsequent step to form the final amphetamine.[10]

Signaling Pathway of Derivatives: Derivatives like DOM are potent agonists of the serotonin (B10506) 5-HT₂A receptor. Activation of this Gq-coupled receptor initiates a downstream signaling cascade that is believed to mediate its psychoactive effects. This involves the recruitment of phospholipase C (PLC), leading to the activation of the MAP kinase and CaMKII pathways, which in turn phosphorylate the transcription factor CREB, altering the expression of neuronal plasticity genes.[6]

Potential in Anticancer Drug Development

Benzaldehyde derivatives are scaffolds for various compounds, such as chalcones, which have been investigated for anticancer properties.[3] While specific data for this compound is limited, related structures are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Derivatives can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.

-

Microtubule Disruption: Some benzimidazole (B57391) compounds, structurally related to potential derivatives, act as microtubule-targeting agents, leading to cell cycle arrest in the G2/M phase and apoptosis.

Common Biological Assays:

-

MTT Assay: A colorimetric assay to measure cell viability and determine the cytotoxic effects (IC₅₀ values) of compounds on cancer cell lines.

-

Flow Cytometry: Used to analyze the cell cycle distribution (e.g., G2/M arrest) and to quantify apoptotic cells.

-

Tubulin Polymerization Assay: Measures the ability of a compound to inhibit the assembly of microtubules in vitro.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

| Hazard Class | GHS Code | Description | Reference |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [5] |

Precautionary Statements:

-

Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection.[1][5]

-

Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

-

Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.[1][5]

-

Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[1][5]

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Diverse psychotomimetics act through a common signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effect of 4-substitution on psychotomimetic activity of 2,5-dimethoxy amphetamines as studied by means of different substituent parameter scales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]

- 11. Research Portal [ourarchive.otago.ac.nz]

An In-depth Technical Guide to 2,5-Dimethoxy-4-methylbenzaldehyde: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,5-Dimethoxy-4-methylbenzaldehyde. It is an aromatic aldehyde with potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. This document details its chemical structure, physical characteristics, synthesis and purification protocols, and summarizes its known biological activities. Experimental methodologies for key reactions and biological assays are provided, along with visualizations to illustrate experimental workflows and potential mechanisms of action.

Chemical and Physical Properties

This compound is a substituted benzaldehyde (B42025) with the molecular formula C₁₀H₁₂O₃. Its chemical structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 2 and 5, a methyl group at position 4, and a formyl group at position 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 82-86 °C | [2] |

| Boiling Point | 307.5 °C at 760 mmHg | [2] |

| Density | 1.089 g/cm³ | [2] |

| Solubility | Soluble in dichloromethane, dimethyl sulfoxide (B87167) (DMSO), and methanol. Slightly soluble in water. | [1][2] |

| CAS Number | 4925-88-6 | [1][3] |

Synthesis and Purification

Several synthetic routes for the preparation of this compound have been reported. The most common methods involve the formylation of 2,5-dimethoxytoluene (B1361827).

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4]

-

Reagent Preparation: The Vilsmeier reagent is prepared in situ by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).

-

Reaction: 2,5-dimethoxytoluene is added to the prepared Vilsmeier reagent. The reaction mixture is then heated.

-

Work-up: The reaction is quenched by pouring it into ice water, followed by hydrolysis to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Purification Protocols

Recrystallization is a common technique for purifying solid organic compounds.

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water, can be effective.[5]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then filtered out.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Column chromatography is a versatile technique for separating and purifying compounds from a mixture.

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of moderately polar compounds like this compound.[6]

-

Mobile Phase (Eluent): A solvent system with appropriate polarity is chosen to achieve good separation. This is often determined by preliminary analysis using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is commonly used.

-

Column Packing: The silica gel is packed into a glass column as a slurry in the chosen eluent.

-

Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column.

-

Elution: The eluent is passed through the column, and fractions are collected sequentially.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include:

-

A singlet for the aldehydic proton (-CHO).

-

Singlets for the two methoxy groups (-OCH₃).

-

A singlet for the methyl group (-CH₃).

-

Signals in the aromatic region for the two protons on the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would include:

-

A signal for the carbonyl carbon of the aldehyde group.

-

Signals for the aromatic carbons, with those attached to oxygen appearing at lower field.

-

Signals for the carbons of the two methoxy groups.

-

A signal for the carbon of the methyl group.

IR (Infrared) Spectroscopy: Key characteristic absorption bands would be expected for:

-

The C=O stretch of the aldehyde group.

-

C-H stretches of the aromatic ring, aldehyde, and methyl/methoxy groups.

-

C-O stretches of the methoxy groups.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ).

Biological Activity and Potential Applications

This compound has been reported to exhibit anticancer activity.[7] It has been shown to be an effective inhibitor of cancer cell growth in vitro.[7]

Anticancer Activity

The anticancer effects of benzaldehyde and its derivatives are an active area of research. While the specific mechanisms for this compound are not fully elucidated, related compounds have been shown to influence key cellular processes involved in cancer progression.

The cytotoxic effects of this compound can be evaluated using a variety of in vitro assays.

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Potential Mechanisms of Action

While the precise signaling pathways affected by this compound are not definitively established, studies on benzaldehyde and other substituted benzaldehydes suggest potential involvement in key cancer-related pathways. Benzaldehyde has been shown to inhibit multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7]

Conclusion

This compound is a readily synthesizable aromatic compound with demonstrated potential as a scaffold for the development of new therapeutic agents. Its reported anticancer activity warrants further investigation to elucidate its precise mechanism of action and to explore its potential in preclinical and clinical settings. This guide provides a foundational resource for researchers interested in the chemical and biological properties of this promising molecule. Further studies are needed to obtain detailed spectral characterization and to identify the specific molecular targets and signaling pathways modulated by this compound.

References

- 1. This compound | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | 4925-88-6 [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dimethoxy-4-methylbenzaldehyde

This technical guide provides a comprehensive overview of 2,5-Dimethoxy-4-methylbenzaldehyde, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, detailing its chemical properties, synthesis protocols, and applications.

Core Molecular and Physical Properties

This compound is an organic compound characterized by a benzaldehyde (B42025) ring substituted with two methoxy (B1213986) groups and one methyl group.[1][2][3] Its chemical structure is fundamental to its reactivity and utility in various synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][4] |

| Molecular Weight | 180.20 g/mol | [2][4][5] |

| CAS Number | 4925-88-6 | [1][2] |

| Melting Point | 82-86 °C | [3] |

| Boiling Point | 111-116 °C at 0.9 mmHg | [6] |

| Density | 1.089 g/cm³ | [7] |

| Appearance | Pale yellow solid / White crystals | [3][8] |

| Solubility | Soluble in dichloromethane, dimethyl sulfoxide, and methanol. Slightly soluble in water. | [3][8] |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for established synthetic routes.

2.1. Synthesis via N-methylformanilide and Phosphorus Oxychloride

This method involves the formylation of 2,5-dimethoxytoluene (B1361827).

-

Reaction Steps:

-

A mixture of 8.5 mL of N-methylformanilide (0.068 mol) and 6.3 mL of phosphorus oxychloride (0.068 mol) is stirred at room temperature for 40 minutes.[8][9]

-

To this mixture, 17.8 g of 2,5-dimethoxytoluene (0.117 mol) is introduced.[8][9]

-

After cooling to 20 °C, the reaction is hydrolyzed with 100 mL of a 10% aqueous sodium acetate (B1210297) solution.[8][9]

-

The product is extracted twice with diethyl ether, and the organic phases are concentrated.[8][9]

-

The residue is taken up in an aqueous sodium hydrogen sulfite (B76179) solution and extracted again with diethyl ether.[8][9]

-

The aqueous phase is basified to a pH of 12 to precipitate the product as white crystals.[8][9]

-

2.2. Alternative Synthesis using Dimethylformamide (DMF)

A variation of the previous method utilizes DMF as a solvent and reactant.

-

Reaction Steps:

-

Phosphorus oxychloride (12.5 mL) is slowly added to a solution of 2,5-dimethoxytoluene (5 g, 3.3 mmol) in 10 mL of DMF.[3]

-

The reaction is stirred at room temperature for 4 hours, then heated to 80 °C for 4 hours.[3]

-

The reaction mixture is then poured into ice water and filtered.[3]

-

The filtrate is collected, dried over sodium sulfate, and concentrated under reduced pressure to yield the product.[3]

-

-

Yield: 85.9%[3]

2.3. Gattermann Reaction

This classic method involves the formylation of 2,5-dimethoxytoluene using hydrogen cyanide and aluminum chloride.[6]

Synthetic Workflow Diagram

The following diagram illustrates the synthesis of this compound from 2,5-dimethoxytoluene using N-methylformanilide and phosphorus oxychloride.

Applications in Research and Development

This compound serves as a crucial precursor in the synthesis of various psychoactive compounds, particularly phenylamine derivatives.[3][8] It is a key starting material for the synthesis of 2,5-dimethoxy-4-methylamphetamine (DOM), a well-known psychedelic. Additionally, this compound has been investigated for its potential anticancer properties, showing inhibitory effects on cancer cell growth in vitro and in vivo.[2] It is also noted to inhibit fatty acid formation and improve glucose uptake in cancer cells.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

The GHS pictogram associated with these hazards is an exclamation mark (GHS07). Appropriate personal protective equipment should be used when handling this compound, and it should be stored in a refrigerator.

References

- 1. This compound | 4925-88-6 | Buy Now [molport.com]

- 2. This compound | 4925-88-6 | FD22189 [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and this compound - [www.rhodium.ws] [designer-drug.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | 4925-88-6 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,5-Dimethoxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological applications of 2,5-Dimethoxy-4-methylbenzaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for its synthesis and exploring its prospective role as a precursor in the development of novel therapeutic agents. Particular attention is given to its potential as an anticancer agent, drawing parallels with structurally similar compounds known to inhibit tubulin polymerization. All quantitative data is presented in structured tables, and key chemical pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Identification

This compound is an aromatic aldehyde with the chemical formula C₁₀H₁₂O₃. The structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 2 and 5, a methyl group at position 4, and a formyl group at position 1.

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext];

bgcolor="#F1F3F4";

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C_Me [label="CH₃"];

C_CHO [label="C"];

O_CHO [label="O"];

H_CHO [label="H"];

O_Me1 [label="O"];

C_Me1 [label="CH₃"];

O_Me2 [label="O"];

C_Me2 [label="CH₃"];

// Benzene ring with substituents

C1 -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C6 -- C1 [len=1.5];

C1 -- C_CHO [len=1.5];

C_CHO -- O_CHO [len=1.5, style=double];

C_CHO -- H_CHO [len=1.5];

C2 -- O_Me1 [len=1.5];

O_Me1 -- C_Me1 [len=1.5];

C4 -- C_Me [len=1.5];

C5 -- O_Me2 [len=1.5];

O_Me2 -- C_Me2 [len=1.5];

// Positioning

C1 [pos="0,1.5!"];

C2 [pos="-1.3,0.75!"];

C3 [pos="-1.3,-0.75!"];

C4 [pos="0,-1.5!"];

C5 [pos="1.3,-0.75!"];

C6 [pos="1.3,0.75!"];

C_CHO [pos="0,3!"];

O_CHO [pos="1,3.5!"];

H_CHO [pos="-1,3.5!"];

O_Me1 [pos="-2.6,1.5!"];

C_Me1 [pos="-3.9,1.5!"];

C_Me [pos="0,-3!"];

O_Me2 [pos="2.6,-1.5!"];

C_Me2 [pos="3.9,-1.5!"];

}

Caption: Gattermann synthesis of this compound.

Experimental Protocol: Gattermann Synthesis [1]

-

Reaction Setup: In a suitable reaction vessel, combine 2,5-dimethoxytoluene (B1361827), hydrogen cyanide, and a Lewis acid catalyst such as aluminum chloride in an appropriate solvent.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature.

-

Work-up: Following the reaction, the mixture is hydrolyzed.

-

Purification: The crude product is then purified, for example, by distillation under reduced pressure, to yield this compound. A reported yield for this method is 89.6%.[1]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another effective method for the formylation of electron-rich aromatic rings. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Synthesis [2]

-

Vilsmeier Reagent Preparation: In a reaction flask, stir a mixture of N-methylformanilide and phosphorus oxychloride at room temperature for approximately 40 minutes.

-

Addition of Substrate: Introduce 2,5-dimethoxytoluene to the prepared Vilsmeier reagent.

-

Reaction Conditions: Heat the reaction mixture for several hours (e.g., 6 hours at 50 °C).

-

Hydrolysis: After cooling, hydrolyze the reaction mixture with an aqueous solution of sodium acetate.

-

Extraction and Purification: Extract the product with an organic solvent like diethyl ether. The organic phase is then concentrated. The residue can be further purified by taking it up in an aqueous sodium bisulfite solution, followed by extraction with diethyl ether. Basification of the aqueous phase will precipitate the product. This method has a reported yield of 67%.[2]

Applications in Drug Development

This compound serves as a valuable precursor in the synthesis of various compounds with potential therapeutic applications.

Precursor for Psychoactive Compounds

This benzaldehyde (B42025) derivative is used in the preparation of phenylamine derivatives that have been investigated as potential psychotomimetics.[2]

Potential Anticancer Activity

There is growing interest in the anticancer properties of methoxy-substituted benzaldehyde derivatives. While direct studies on this compound are limited, its structural analogues have been shown to exhibit anticancer activity, primarily through the inhibition of tubulin polymerization.[3][4]

Mechanism of Action: Inhibition of Tubulin Polymerization

Many anticancer agents derived from trimethoxybenzaldehydes function by disrupting microtubule dynamics, which are crucial for cell division.[3] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[3] This disruption leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in cancer cells.[3] It is plausible that this compound or its derivatives could exert a similar mechanism of action.

Caption: Postulated signaling pathway for the anticancer activity of this compound derivatives.

Experimental Protocols for Evaluating Anticancer Activity

For researchers interested in investigating the anticancer potential of compounds derived from this compound, the following are key experimental protocols:

-

MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess the metabolic activity of cells and can determine the concentration of a compound required to inhibit the growth of 50% of cancer cells (IC₅₀ value).[4]

-

Tubulin Polymerization Assay: This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[3]

-

Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound, allowing for the identification of cell cycle arrest.[3]

Conclusion

This compound is a versatile chemical compound with well-established synthetic routes and significant potential as a building block in medicinal chemistry. Its role as a precursor to potential anticancer agents that target tubulin polymerization warrants further investigation. This guide provides a foundational resource for researchers to explore the synthesis and biological activities of this and related compounds.

References

Solubility profile of 2,5-Dimethoxy-4-methylbenzaldehyde in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethoxy-4-methylbenzaldehyde, a key intermediate in the synthesis of various compounds of interest. Understanding the solubility of this aromatic aldehyde is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document outlines its solubility in various solvents, details a standard experimental protocol for solubility determination, and provides a visual representation of its synthesis workflow.

Core Data Presentation: Solubility Summary

The solubility of this compound has been characterized in a range of common laboratory solvents. While extensive quantitative data is not widely published, a consistent qualitative profile has been established. The available data is summarized in the table below for ease of comparison.

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |

| Water | Polar Protic | 1.23 mg/mL (calculated)[1] | Slightly Soluble[2][3][4][5] |

| Dichloromethane (DCM) | Polar Aprotic | Data not available | Soluble[2][3][4][5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Soluble[2][3][4][5][6] |

| Methanol | Polar Protic | Data not available | Soluble[2][3][4][5][6] |

Experimental Protocols: Solubility Determination

Gravimetric Method for Solubility Determination

1. Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. Periodically check for the presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound (82-86 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

3. Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solute by the volume of the solvent aliquot taken.

Mandatory Visualization

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Synthesis of this compound.

Caption: Gravimetric method for solubility determination.

References

- 1. 4925-88-6 | this compound | Aryls | Ambeed.com [ambeed.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 4925-88-6 [chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. 4925-88-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,5-Dimethoxy-4-methylbenzaldehyde, a key intermediate in the synthesis of various compounds. This document details the physicochemical data available for this compound and outlines common experimental protocols for its synthesis, which are foundational to its purification and characterization.

Physicochemical Data of this compound

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. The data, as reported in various scientific sources, are summarized below.

| Property | Value | Conditions |

| Melting Point | 82-86 °C | Not specified |

| 83 °C | Not specified[1][2] | |

| 85-86 °C | Not specified[3] | |

| 84-85 °C | Not specified[3] | |

| Boiling Point | 307.5 °C | at 760 mmHg[4][5] |

| 111-116 °C | at 0.9 mmHg[3] | |

| 102 °C | at 0.1 Torr[6] |

Experimental Protocols for Synthesis

The synthesis of this compound is a crucial step that dictates its purity and, consequently, the accuracy of its measured physical properties. Several methods for its preparation have been documented.

Vilsmeier-Haack Reaction

One common method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][7] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.

Protocol:

-

A mixture of N-methylformanilide (0.068 mol) and phosphorus oxychloride (0.068 mol) is stirred at room temperature for 40 minutes to form the Vilsmeier reagent.[1][2][7]

-

2,5-Dimethoxytoluene (0.117 mol) is then introduced to the Vilsmeier reagent.[1][2][7]

-

The reaction mixture is heated at 50 °C for 6 hours.[1][2][7]

-

After cooling to 20 °C, the mixture is hydrolyzed with a 10% aqueous sodium acetate (B1210297) solution.[1][2][7]

-

The crude product is then purified by taking it up in an aqueous sodium bisulfite solution, followed by extraction with diethyl ether to remove non-aldehydic impurities. The aqueous phase is then basified to a pH of 12 to precipitate the white crystalline product.[1][2][7]

Gattermann Reaction

An alternative synthetic route is the Gattermann reaction, which also formylates the aromatic substrate.[3]

Protocol:

-

2,5-Dimethoxytoluene is reacted with hydrogen cyanide and aluminum chloride.[3]

-

The standard Gattermann procedure yields this compound.[3]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound, which is essential for obtaining accurate physical property measurements.

Caption: Synthesis and Purification Workflow.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 4925-88-6 [chemicalbook.com]

- 3. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and this compound - [www.rhodium.ws] [designer-drug.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [guidechem.com]

- 6. 4925-88-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,5-Dimethoxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethoxy-4-methylbenzaldehyde, a significant organic compound with applications in various fields of chemical and pharmaceutical research. The document details its chemical identity, physical and chemical properties, synthesis protocols, and biological significance, presenting data in a structured and accessible format for professionals in drug development and scientific research.

Chemical Identity and Nomenclature

The standardized IUPAC name for this compound is This compound [1]. It is also known by several synonyms, which are often encountered in literature and chemical databases.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4925-88-6[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₂O₃[1][2][3][5][6][8][9] |

| Molecular Weight | 180.20 g/mol [1][2][3][5][9] |

| Synonyms | 2,5-Dimethoxy-p-tolualdehyde, 4-Methyl-2,5-dimethoxybenzaldehyde[1][2] |

| InChI Key | LRSRTWLEJBIAIT-UHFFFAOYSA-N[1][10] |

| SMILES | CC1=CC(=C(C=C1OC)C=O)OC[1][2][8][10] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Melting Point | 82-86 °C[3][5][11][12] |

| Boiling Point | 111-116 °C at 0.9 mmHg[11]; 307.5 °C at 760 mmHg[5][10] |

| Density | 1.089 g/cm³[3][5][10] |

| Flash Point | 130.7 °C[3][5][10] |

| Solubility | Soluble in dichloromethane, dimethyl sulfoxide (B87167) (DMSO), and methanol. Slightly soluble in water.[3][4][6][13] |

| Appearance | Off-white to yellow crystalline solid[12] |

| Storage Temperature | 10°C - 25°C[2] or under inert gas at 2-8°C[12] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. A common approach involves the formylation of 2,5-dimethoxytoluene (B1361827). Below are detailed experimental protocols for two established methods.

One reported synthesis route utilizes the Gattermann reaction, starting from 2,5-dimethoxytoluene, hydrogen cyanide, and aluminum chloride, yielding the final product.[11]

A widely used method is the Vilsmeier-Haack reaction, which employs a formylating agent prepared from N-methylformanilide and phosphorus oxychloride.

Experimental Protocol:

-

Reagent Preparation: In a suitable reaction vessel, mix 8.5 mL of N-methylformanilide (0.068 mol) with 6.3 mL of phosphorus oxychloride (0.068 mol) at room temperature. Stir the mixture for 40 minutes.[4][9]

-

Reaction: To the prepared formylating agent, add 17.8 g of 2,5-dimethoxytoluene (0.117 mol).[4][9]

-

Heating: Heat the reaction mixture to 50 °C and maintain this temperature for 6 hours.[4][9]

-

Hydrolysis and Extraction: After cooling the mixture to 20 °C, hydrolyze it with 100 mL of a 10% aqueous sodium acetate (B1210297) solution. Extract the product twice with diethyl ether.[4][9]

-

Purification: Combine the organic extracts and concentrate them. Take up the residue in an aqueous sodium hydrogen sulfite (B76179) solution and extract twice more with diethyl ether to remove impurities.[9]

-

Isolation: Basify the aqueous phase to a pH of 12. The product, this compound, will precipitate as white crystals.[9]

-

Final Product: Filter the crystals and dry them. The reported melting point of the product obtained through this method is 83 °C, with a yield of 67%.[4][9]

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Biological Significance and Applications

This compound is a compound of interest due to its bioactive properties and its role as a precursor in the synthesis of other molecules.

-

Anticancer Activity: The compound has demonstrated anticancer properties and is an effective inhibitor of cancer cell growth both in vitro and in vivo.[2] It is suggested that its structure, featuring two methoxy (B1213986) groups, may contribute to radical scavenging activities, which could be a mechanism for its anticancer effects.[2] Furthermore, it has been shown to inhibit the formation of fatty acids and improve glucose uptake in cancer cells.[2]

-

Synthetic Precursor: This benzaldehyde (B42025) is a key intermediate in the preparation of various derivatives. Notably, it is used in the synthesis of phenylamine derivatives that are investigated as potential psychotomimetics.[4][9] It is also a precursor for the synthesis of 2,5-dimethoxy-4-methylamphetamine (DOM), a known psychoactive substance.

Caption: Potential mechanisms of anticancer activity for this compound.

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques. The table below summarizes key mass spectrometry data available from public databases.

| Spectroscopic Data | Values |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 180, 2nd Highest: 165, 3rd Highest: 134[1] |

While detailed NMR and IR spectra are not fully enumerated in the initial search, these analytical methods are standard for the structural confirmation of this compound following its synthesis. Researchers should refer to specialized chemical databases or perform their own analyses for complete spectral assignments.

References

- 1. This compound | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4925-88-6 | FD22189 [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 4925-88-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. 2,5-Dimethoxy-4-methyl-benzaldehyde | CAS#:4925-88-6 | Chemsrc [chemsrc.com]

- 8. This compound | 4925-88-6 | Buy Now [molport.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and this compound - [www.rhodium.ws] [designer-drug.com]

- 12. 4925-88-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde from 2,5-dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,5-Dimethoxy-4-methylbenzaldehyde from 2,5-dimethoxytoluene (B1361827). This key intermediate is of significant interest in the synthesis of psychedelic amphetamines, such as 2C-D, and other pharmacologically active molecules. This document details established methodologies, including the Vilsmeier-Haack and Gattermann formylation reactions, presenting quantitative data, step-by-step experimental protocols, and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a crucial precursor in the synthesis of various psychoactive phenethylamines. The formylation of its parent compound, 2,5-dimethoxytoluene, is a critical step in the overall synthetic pathway. The electron-rich nature of the aromatic ring in 2,5-dimethoxytoluene, activated by two methoxy (B1213986) groups and a methyl group, allows for electrophilic aromatic substitution to introduce the aldehyde functionality. This guide will focus on the most prevalent and effective methods for this transformation.

Synthetic Methodologies

The primary methods for the formylation of 2,5-dimethoxytoluene are the Vilsmeier-Haack reaction and the Gattermann reaction. A third potential route, ortho-lithiation followed by formylation, is also considered.

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide and a halide, most commonly phosphorus oxychloride (POCl₃).[1] The Vilsmeier reagent acts as the electrophile in the substitution reaction.

Gattermann Reaction: This reaction introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] A significant modification, known as the Adams modification, utilizes the safer solid zinc cyanide (Zn(CN)₂) in conjunction with HCl to generate the necessary reactants in situ.[2][3]

Ortho-lithiation and Formylation: This method involves the deprotonation of the aromatic ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium species with an electrophilic formylating agent like DMF.[4] The regioselectivity of the lithiation is directed by the existing substituents on the aromatic ring.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods for producing this compound from 2,5-dimethoxytoluene.

| Method | Reagents | Solvent | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) | Citation |

| Vilsmeier-Haack | N-methylformanilide, POCl₃ | - | 67 | 83 | - | [5] |

| Gattermann | HCN, AlCl₃ | - | 89.6 | 85-86 | 111-116/0.9 | [6] |

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation using N-Methylformanilide and Phosphorus Oxychloride[5]

Materials:

-

2,5-dimethoxytoluene (17.8 g, 0.117 mol)

-

N-methylformanilide (8.5 ml, 0.068 mol)

-

Phosphorus oxychloride (6.3 ml, 0.068 mol)

-

10% aqueous sodium acetate (B1210297) solution

-

Diethyl ether

-

Aqueous sodium hydrogen sulfite (B76179) solution

Procedure:

-

A mixture of N-methylformanilide (8.5 ml) and phosphorus oxychloride (6.3 ml) is stirred at room temperature for 40 minutes.

-

2,5-dimethoxytoluene (17.8 g) is introduced to the mixture.

-

The reaction mixture is heated for 6 hours at 50°C.

-

After cooling to 20°C, the mixture is hydrolyzed with 100 ml of a 10% aqueous sodium acetate solution.

-

The product is extracted twice with diethyl ether and the combined organic layers are concentrated.

-

The residue is taken up in an aqueous sodium hydrogen sulfite solution and extracted twice with diethyl ether to remove non-aldehydic impurities.

-

The aqueous phase is basified to a pH of 12, resulting in the precipitation of white crystals of this compound.

-

The product is collected by filtration. (Yield: 67%, m.p. 83°C).

Protocol 2: Gattermann Formylation (Standard Procedure Reference)[6]

Reagents Mentioned:

-

2,5-dimethoxytoluene

-

Hydrogen cyanide (HCN)

-

Aluminum chloride (AlCl₃)

Reported Results:

-

Yield: 89.6%

-

Boiling Point: 111-116°C at 0.9 mmHg

-

Melting Point: 85-86°C

Note: This reaction involves highly toxic hydrogen cyanide and should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. A safer alternative, the Adams modification using zinc cyanide, is generally preferred for Gattermann reactions.[2]

Visualizations

Reaction Pathway Diagram

Caption: Synthetic routes to this compound.

Experimental Workflow: Vilsmeier-Haack Reaction

Caption: Workflow for the Vilsmeier-Haack synthesis.

Conclusion

The synthesis of this compound from 2,5-dimethoxytoluene can be effectively achieved through several established formylation methods. The Vilsmeier-Haack reaction offers a reliable and well-documented procedure with good yields. The Gattermann reaction, while reportedly providing a higher yield, involves hazardous materials in its classical form, and a detailed, modern protocol for this specific substrate is less accessible. The choice of synthetic route will depend on the available reagents, equipment, and the scale of the synthesis. This guide provides the necessary technical details for researchers to make an informed decision and to proceed with the synthesis of this important chemical intermediate.

References

- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Gattermann Reaction for the Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde

This technical guide provides a comprehensive overview of the Gattermann reaction mechanism specifically for the synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, experimental protocols, and relevant quantitative data.

Introduction to the Gattermann Reaction

The Gattermann reaction is an electrophilic aromatic substitution reaction used to introduce a formyl group (—CHO) onto an aromatic ring.[1][2] Named after the German chemist Ludwig Gattermann, this reaction is a powerful method for the synthesis of aromatic aldehydes from electron-rich aromatic compounds such as phenols, phenolic ethers, and alkylbenzenes.[3][4] The classical Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][5] The reaction proceeds via the in situ formation of a highly reactive electrophile that then attacks the aromatic substrate. A subsequent hydrolysis step yields the final aldehyde product.[1][3]

The synthesis of this compound from 2,5-dimethoxytoluene (B1361827) serves as a key example of this reaction's utility in creating specifically substituted benzaldehydes. The electron-donating methoxy (B1213986) and methyl groups on the starting material strongly activate the aromatic ring, facilitating the electrophilic attack.

The Gattermann Reaction Mechanism

The synthesis of this compound via the Gattermann reaction is a multi-step process. The mechanism involves the generation of an electrophile, the electrophilic attack on the aromatic ring, and subsequent hydrolysis to form the final product.[1]

Step 1: Formation of the Electrophile The reaction begins with the interaction of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with the Lewis acid catalyst, aluminum chloride (AlCl₃). This generates the highly electrophilic formimino cation ([HC=NH₂]⁺), which is the key reactive species for the formylation.[1][2]

Step 2: Electrophilic Aromatic Substitution The electron-rich 2,5-dimethoxytoluene acts as a nucleophile. The aromatic ring attacks the electrophilic carbon of the formimino cation. This attack occurs preferentially at the C6 position (para to the methyl group and ortho to a methoxy group), which is the most sterically accessible and electronically activated position. This step results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[3][6]

Step 3: Deprotonation and Aromaticity Restoration A proton is eliminated from the carbon atom that was attacked by the electrophile. This deprotonation step restores the aromaticity of the ring, yielding a substituted benzylic imine hydrochloride (an aldimine).[3]

Step 4: Hydrolysis The final step involves the hydrolysis of the aldimine intermediate. The addition of water to the reaction mixture converts the imine group into a carbonyl group, yielding the desired product, this compound, along with ammonium (B1175870) chloride as a byproduct.[1][2]

Caption: Gattermann reaction mechanism for synthesizing this compound.

Quantitative Data

The Gattermann synthesis of this compound has been reported with high efficiency. The quantitative data from cited literature is summarized below.

| Reactant | Product | Reagents | Catalyst | Reported Yield | Reference |

| 2,5-Dimethoxytoluene | This compound | Hydrogen Cyanide (HCN), Hydrogen Chloride (HCl) | Aluminum Chloride (AlCl₃) | 89.6% | J. Chem. Soc. 3482-3484 (1964)[7] |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the standard Gattermann procedure.[7]

Warning: This reaction involves highly toxic substances, including hydrogen cyanide and strong acids. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials:

-

2,5-Dimethoxytoluene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrogen Cyanide (HCN) or Zinc Cyanide (Zn(CN)₂) as a safer alternative[5]

-

Hydrogen Chloride (gas)

-

Anhydrous solvent (e.g., benzene (B151609) or carbon disulfide)

-

Hydrochloric acid (aqueous, for workup)

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ice

Procedure:

-

Reaction Setup: Assemble a multi-necked, flame-dried flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a dropping funnel. Ensure the system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Charge the flask with anhydrous aluminum chloride and the anhydrous solvent. Cool the mixture in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly add 2,5-dimethoxytoluene to the stirred suspension while maintaining the low temperature.

-

Formylating Agent Introduction:

-

Using HCN gas: Pass a stream of dry hydrogen chloride gas through the mixture, followed by the slow introduction of hydrogen cyanide gas.

-

Using Zn(CN)₂ (Adams modification): Add solid zinc cyanide to the flask. Pass a rapid stream of dry hydrogen chloride gas through the stirred suspension for several hours. The HCl reacts with Zn(CN)₂ to generate HCN in situ.[5]

-

-

Reaction: Allow the reaction to stir at a controlled low temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Workup and Hydrolysis: Carefully pour the reaction mixture onto a large volume of crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex and hydrolyze the intermediate imine.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane (perform 2-3 extractions).

-

Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound. The reported melting point is 85-86 °C.[7]

Conclusion

The Gattermann reaction provides an effective and high-yield pathway for the formylation of activated aromatic rings, as demonstrated by the synthesis of this compound. A thorough understanding of its mechanism, encompassing electrophile generation, substitution, and hydrolysis, is critical for its successful application. While the classical procedure involves hazardous reagents, modifications using safer alternatives like zinc cyanide have been developed. The protocol and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of substituted aromatic aldehydes for various applications in medicinal chemistry and materials science.

References

- 1. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]

- 2. collegedunia.com [collegedunia.com]

- 3. youtube.com [youtube.com]

- 4. Gattermann Reaction [unacademy.com]

- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and this compound - [www.rhodium.ws] [designer-drug.com]

An In-depth Technical Guide to the Historical and Early Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and early synthetic routes to 2,5-Dimethoxy-4-methylbenzaldehyde, a key intermediate in the synthesis of various psychoactive compounds and other fine chemicals. This document details seminal methodologies, including the Gattermann reaction, the Vilsmeier-Haack reaction, the Duff reaction, and multi-step syntheses originating from p-methoxyphenol. Each method is presented with a focus on its historical context, reaction mechanism, and detailed experimental protocols. Quantitative data is summarized in comparative tables, and reaction pathways are visualized to offer a clear and thorough understanding for professionals in the field of organic synthesis and drug development.

Introduction

This compound, also known as methyl-DOM aldehyde, is a crucial precursor for the synthesis of the psychedelic phenethylamine (B48288) DOM (STP). Its synthesis has been a subject of interest in medicinal and organic chemistry for decades. The strategic placement of the methoxy (B1213986) and methyl groups on the aromatic ring presents unique challenges and has led to the exploration of various synthetic strategies. This guide focuses on the foundational and early methods that have been instrumental in the preparation of this important aldehyde.

Core Synthesis Methodologies

Gattermann Reaction

The Gattermann reaction is a classic method for the formylation of aromatic compounds. In the context of this compound synthesis, it typically involves the reaction of 2,5-dimethoxytoluene (B1361827) with a formylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol:

A common procedure for the Gattermann synthesis of this compound involves the use of zinc cyanide and hydrogen chloride.[1] In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, 30 g of 1,4-dimethoxybenzene (B90301) (an alternative starting material to 2,5-dimethoxytoluene), 90 ml of dry benzene, and 40.4 g of zinc cyanide are placed.[1] The mixture is cooled in an ice bath, and dry hydrogen chloride gas is passed through while stirring rapidly until the mixture is saturated.[1] Finely powdered aluminum chloride (44 g) is then added, and the temperature is raised to 45°C. The reaction is maintained at this temperature for 3-5 hours with a slow stream of HCl.[1] The reaction mixture is then poured into 500 ml of 3N HCl and refluxed for 30 minutes.[1] After cooling, the product is extracted with ethyl acetate. The combined organic extracts are dried, the solvent is removed, and the remaining oil is distilled under reduced pressure.[1]

A variation of this method starts directly from 2,5-dimethoxytoluene using hydrogen cyanide and aluminum chloride, yielding the desired aldehyde.[2]

Quantitative Data:

| Reaction | Starting Material | Reagents | Yield | Melting Point (°C) | Reference |

| Gattermann | 1,4-Dimethoxybenzene | Zn(CN)₂, HCl, AlCl₃ | 73% | 53 | [1] |

| Gattermann | 2,5-Dimethoxytoluene | HCN, AlCl₃ | 89.6% | 85-86 | [2] |

Reaction Pathway:

References

An In-depth Technical Guide to 2,5-Dimethoxy-4-methylbenzaldehyde: Safety, Handling, and Hazard Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and hazard information for 2,5-Dimethoxy-4-methylbenzaldehyde (CAS No. 4925-88-6). The information is compiled from safety data sheets, regulatory databases, and scientific literature to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

This compound, also known as 2,5-dimethoxy-p-tolualdehyde, is a substituted benzaldehyde.[1] It is a solid at room temperature and is soluble in various organic solvents.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 4925-88-6 | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 82-86 °C | [2] |

| Boiling Point | Not available | |

| Flash Point | 130.7 °C | [2] |

| Density | 1.089 g/cm³ | [2] |

| Solubility | Soluble in dichloromethane, dimethyl sulfoxide, and methanol. Slightly soluble in water. | [2] |

| InChI Key | LRSRTWLEJBIAIT-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(C=C1OC)C=O)OC | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram: [1]

-

GHS07: Exclamation Mark

Safety and Handling

3.1. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.

| PPE | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3] |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.[3] |

3.2. Engineering Controls

Work with this compound should be conducted in a well-ventilated laboratory, preferably in a chemical fume hood, to minimize inhalation exposure.[3] Eyewash stations and safety showers should be readily accessible.[3]

3.3. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is between 10°C and 25°C.

3.4. Spills and Disposal

In case of a spill, avoid generating dust.[3] Sweep up the solid material and place it in a suitable container for disposal.[3] Dispose of waste in accordance with local, state, and federal regulations.[3]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3] |

Toxicological Information

Acute Toxicity Data for 2,5-Dimethoxybenzaldehyde (CAS 93-02-7) [4]

| Test | Species | Route | Value |

| LD50 | Rat | Oral | >3200 mg/kg |

| LD50 | Rat | Intraperitoneal | 800 mg/kg |

| LD50 | Mouse | Oral | 1600 mg/kg |

| LD50 | Mouse | Intraperitoneal | 1600 mg/kg |

Toxicological Effects:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Sensitization: No information available.

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[3]

-

Mutagenicity: No information available.

-

Reproductive Toxicity: No information available.

Biological Activity and Metabolic Pathways

6.1. Biological Activity

One source suggests that this compound has shown anticancer activity and may act as an inhibitor of cancer cell growth in vitro and in vivo. It is also mentioned to potentially inhibit fatty acid formation and improve glucose uptake in cancer cells. However, the specific mechanisms and signaling pathways involved are not detailed.

6.2. Proposed Metabolic Pathway

The metabolic fate of this compound has not been explicitly studied. However, based on the metabolism of structurally related compounds such as 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) and DOC (4-Chloro-2,5-dimethoxyamphetamine), a likely metabolic pathway involves O-demethylation of one or both methoxy (B1213986) groups.[5][6] The resulting phenolic compounds can then be further metabolized, for instance, through conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion.

Experimental Protocols

7.1. Synthesis of this compound

Two common methods for the synthesis of this compound are the Vilsmeier-Haack reaction and the Gattermann reaction.

7.1.1. Vilsmeier-Haack Reaction [2]

This method involves the formylation of an electron-rich aromatic compound, in this case, 2,5-dimethoxytoluene, using a Vilsmeier reagent prepared from a substituted amide (like N-methylformanilide or DMF) and phosphorus oxychloride.

Methodology:

-

A mixture of N-methylformanilide and phosphorus oxychloride is stirred at room temperature to form the Vilsmeier reagent.[2]

-

2,5-Dimethoxytoluene is then introduced to the reaction mixture.[2]

-

The mixture is heated for several hours.[2]

-

After cooling, the reaction is hydrolyzed with an aqueous solution of a salt like sodium acetate.[2]

-

The product is extracted using an organic solvent such as diethyl ether.[2]

-

The crude product can be further purified, for example, by recrystallization.[2]

7.1.2. Gattermann Reaction [7]

This reaction involves the formylation of an aromatic compound using hydrogen cyanide and a Lewis acid catalyst.

Methodology:

-

2,5-Dimethoxytoluene is reacted with hydrogen cyanide in the presence of a Lewis acid catalyst, such as aluminum chloride.[7]

-

The reaction mixture is worked up to yield this compound.[7]

7.2. General Protocol for Acute Dermal Irritation/Corrosion Testing (Based on OECD Guideline 404)

This is a generalized protocol and has not been specifically reported for this compound.

Methodology:

-

A small area of the skin of a test animal (typically a rabbit) is shaved.

-

The test substance is applied to the shaved area and covered with a gauze patch.

-

After a specified exposure period (e.g., 4 hours), the patch is removed, and the skin is cleaned.

-

The application site is observed for erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the skin reactions is scored according to a standardized scale.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While there is a lack of specific quantitative toxicological data for this compound, the available information from safety data sheets and studies on structurally related molecules provides a basis for safe handling practices. Researchers and drug development professionals should adhere to the recommended safety precautions, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure. Further research is needed to fully characterize its toxicological profile and biological activity.

References

- 1. This compound | C10H12O3 | CID 602019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,5-Dimethoxybenzaldehyde | CAS#:93-02-7 | Chemsrc [chemsrc.com]

- 5. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and toxicological detection of the designer drug 4-chloro-2,5-dimethoxyamphetamine in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and this compound - [www.rhodium.ws] [designer-drug.com]

Common synonyms for 2,5-Dimethoxy-4-methylbenzaldehyde

An In-depth Technical Guide to 2,5-Dimethoxy-4-methylbenzaldehyde for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic aldehyde intermediate in the synthesis of various psychoactive compounds and other biologically active molecules. This document covers its nomenclature, physicochemical properties, synthesis protocols, and primary applications in the fields of medicinal chemistry and drug development. Detailed experimental procedures and graphical representations of synthetic pathways are included to support researchers and scientists in their work with this compound.

Nomenclature and Synonyms

This compound is an organic compound with the systematic IUPAC name This compound .[1][] It is also known by several other common names and identifiers, which are crucial for literature searches and chemical sourcing.

Common Synonyms:

-

p-Tolualdehyde, 2,5-dimethoxy-[4]

Registry Numbers:

Physicochemical Properties